molecular formula C19H14BrN5O2 B3300150 3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 900007-98-9

3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Katalognummer: B3300150
CAS-Nummer: 900007-98-9
Molekulargewicht: 424.3 g/mol
InChI-Schlüssel: KZYIVSRPUMATLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-methylphenyl group and at the 5-position with a 3-bromobenzamide moiety. Its structural framework is common in kinase inhibitors and enzyme modulators, as seen in related compounds .

Eigenschaften

IUPAC Name

3-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c1-12-5-7-15(8-6-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-3-2-4-14(20)9-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYIVSRPUMATLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from commercially available starting materialsReaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for coupling reactions .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting CDKs, which are crucial for cell cycle regulation.

    Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below compares substituents and core modifications in analogs:

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Methylphenyl), 5-(3-bromobenzamide) Amide, Bromo, Methyl
Compound 16 () Pyrazolo[3,4-d]pyrimidin-4-one 4-Bromo-3-(4-bromophenyl), sulfonamide Sulfonamide, Bromo, Indole-derived
Compound 14 () Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Ethyl-6-oxo-dihydropyrimidinyl), 3-methyl Ethyl, Methyl, Benzamide
Patent Example () Pyrazolo[3,4-d]pyrimidin-4-one 1-(5-Fluoro-3-fluorophenyl chromen), 4-amino-sulfonamide Fluoro, Chromen, Sulfonamide
Enamine Building Block () Pyrazolo[3,4-d]pyrimidin-4-one 1-(Furan-2-ylmethyl), urea linkage Urea, Furan

Key Observations :

  • Bromine vs. Chlorine : Bromine in the target compound may enhance lipophilicity and halogen bonding compared to chlorine in analogs like Compound 17 () .
  • Methyl vs. Ethyl : The 4-methylphenyl group in the target compound reduces steric bulk compared to ethyl substituents in Compound 14 .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound Not reported ~1650–1670 (expected) Aromatic protons (7.4–8.1), NH (~9.0)
Compound 16 () 200–201 1653 1.09 (s, 6H, CH3), 7.71–8.07 (ArH)
Compound 17 () 129–130 1670 1.16 (s, 6H, CH3), 7.80–8.10 (ArH)
Patent Example () 175–178 Not reported Mass: 589.1 (M+1)

Notable Trends:

  • Higher melting points in sulfonamide-containing compounds ( ) suggest stronger crystal packing due to hydrogen bonding.
  • The target compound’s 3-bromo substituent would deshield adjacent protons, shifting aromatic signals upfield compared to methoxy or chloro analogs .

Biologische Aktivität

Overview

3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, owing to its ability to inhibit cyclin-dependent kinases (CDKs) and other molecular targets involved in cancer progression.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to inhibit specific kinases that play crucial roles in cell cycle regulation and signal transduction pathways. By binding to the active sites of these proteins, the compound effectively disrupts their function, leading to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of 3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide against several cancer cell lines. The following table summarizes key findings from various research articles:

Cell Line IC50 (µM) Effect Reference
MCF73.79Significant growth inhibition
SF-26812.50Moderate cytotoxicity
NCI-H46042.30Reduced cell viability
A54926.00Induction of apoptosis

These results indicate that the compound exhibits potent anti-cancer properties across multiple cell lines.

Structure-Activity Relationship (SAR)

The structural components of the compound play a vital role in its biological activity. The presence of the bromine atom and the pyrazolo[3,4-d]pyrimidine core are essential for its inhibitory effects on CDKs. Modifications in these regions can significantly alter its potency and selectivity.

Case Study 1: Antitumor Activity

In a controlled study involving the treatment of MCF7 breast cancer cells with varying concentrations of the compound, researchers observed a dose-dependent decrease in cell viability. At an IC50 value of 3.79 µM, significant apoptosis was noted, suggesting that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Cyclin-Dependent Kinase Inhibition

Another investigation focused on the inhibition of CDKs by this compound showed promising results. The compound demonstrated effective inhibition of CDK2 and CDK6, which are critical for cell cycle progression. This inhibition correlated with decreased phosphorylation of downstream targets involved in cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.